molecular formula C7H4BrFN2 B1375068 2-Amino-5-bromo-4-fluorobenzonitrile CAS No. 1334331-01-9

2-Amino-5-bromo-4-fluorobenzonitrile

Cat. No.: B1375068
CAS No.: 1334331-01-9
M. Wt: 215.02 g/mol
InChI Key: SJATVCKBWOESRY-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-fluorobenzonitrile (CAS: 1334331-01-9) is a halogenated aromatic nitrile with the molecular formula C₇H₄BrFN₂. It features a benzonitrile core substituted with amino (–NH₂), bromo (–Br), and fluoro (–F) groups at the 2-, 5-, and 4-positions, respectively. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic system, which facilitates nucleophilic aromatic substitution (SNAr) reactions. Its structural uniqueness arises from the interplay of electron-withdrawing (–Br, –F, –CN) and electron-donating (–NH₂) groups, influencing reactivity and stability .

Properties

IUPAC Name

2-amino-5-bromo-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJATVCKBWOESRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-fluorobenzonitrile typically involves the halogenation of aniline derivatives followed by nitrile formation. One common method includes the bromination of 4-fluoroaniline to obtain 2-amino-5-bromo-4-fluoroaniline, which is then converted to the nitrile compound through a Sandmeyer reaction or other cyanation techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and cyanation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while palladium-catalyzed coupling can produce biaryl compounds .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C7H4BrFN2
Molar Mass : Approximately 221.02 g/mol
Structure : The compound features a benzene ring substituted with an amino group, bromine, and fluorine, contributing to its reactivity and interaction with biological systems.

The unique arrangement of substituents on the benzene ring allows for versatile applications in organic synthesis and biological interactions. The presence of both bromine and fluorine enhances its chemical reactivity, making it useful for various synthetic pathways.

Chemistry

  • Building Block for Synthesis : 2-Amino-5-bromo-4-fluorobenzonitrile serves as a fundamental building block in the synthesis of complex organic molecules and heterocycles. It is utilized in various reactions such as nucleophilic aromatic substitution and Pd-catalyzed coupling reactions.

Pharmaceutical Chemistry

  • Drug Development : The compound plays a crucial role in the synthesis of potential drug candidates. Its structural features allow it to act as a scaffold for biologically active compounds, particularly in the development of enzyme inhibitors and receptor modulators .
  • Active Pharmaceutical Ingredients (APIs) : It is involved in synthesizing APIs for antitumor and anti-inflammatory applications. The compound's ability to modulate enzyme activity makes it a promising candidate for further pharmacological exploration .

Biochemical Analysis

  • Enzyme Interaction : this compound interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Its interactions can lead to significant changes in metabolic fluxes.
  • Cellular Effects : Studies indicate that this compound can affect cellular metabolism, leading to alterations in metabolite levels and overall cellular function. Its binding properties allow it to modulate biochemical pathways effectively.

Material Science

  • Liquid Crystals : The compound is used in the synthesis of liquid crystals, which are essential for applications in display technologies such as LCDs. Its structural characteristics contribute to the unique properties required for liquid crystal formation.
  • Organic Electronics : It serves as an intermediate in the production of organic light-emitting diodes (OLEDs), where it aids in synthesizing light-emitting polymers or small molecules that enhance device efficiency .

Case Study 1: Synthesis of Antitumor Agents

Research has demonstrated that this compound can be used to synthesize quinazolines, which have shown potential as antitumor agents. The study involved several synthetic steps where the compound acted as a key intermediate, leading to compounds with significant biological activity against cancer cell lines .

Case Study 2: OLED Applications

In another study focusing on OLED technology, this compound was utilized in the synthesis of thermally activated delayed fluorescence (TADF) dyes. The resulting OLED devices exhibited impressive efficiencies, demonstrating the compound's utility in enhancing electronic device performance .

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Molecular Formula Substituent Positions Key Properties/Applications
2-Amino-5-bromo-4-fluorobenzonitrile C₇H₄BrFN₂ 2-NH₂, 5-Br, 4-F High polarity; SNAr reactivity
2-Amino-3-bromo-4-fluorobenzonitrile C₇H₄BrFN₂ 2-NH₂, 3-Br, 4-F Reduced steric hindrance; lower melting point
4-Amino-5-fluoro-2-hydroxybenzonitrile C₇H₅FN₂O 4-NH₂, 5-F, 2-OH Enhanced solubility (due to –OH); fluorescence applications
4-Amino-2-chloro-5-fluorobenzonitrile C₇H₄ClFN₂ 4-NH₂, 2-Cl, 5-F Higher thermal stability (Cl vs. Br)
2-Bromo-4-fluoro-5-nitrobenzonitrile C₇H₂BrFN₂O₂ 2-Br, 4-F, 5-NO₂ Strong electron withdrawal; nitro group enables redox activity

Key Observations:

Electronic Effects: The bromo substituent in this compound provides stronger electron withdrawal than chloro (e.g., 4-Amino-2-chloro-5-fluorobenzonitrile), enhancing electrophilicity at the para position . Nitro groups (e.g., 2-Bromo-4-fluoro-5-nitrobenzonitrile) drastically increase electron deficiency, making the compound more reactive in SNAr but less stable under acidic conditions .

Solubility and Stability: Hydroxy (–OH) substituents (e.g., 4-Amino-5-fluoro-2-hydroxybenzonitrile) improve aqueous solubility but reduce thermal stability due to hydrogen bonding . Methyl groups (e.g., 4-amino-3-bromo-2-fluoro-5-methylbenzonitrile) introduce steric effects, slowing reaction kinetics but improving crystallinity .

Spectral Characteristics

Infrared (IR) and Raman spectra highlight functional group differences:

  • The –CN stretch in this compound appears at 2230 cm⁻¹, slightly shifted compared to 2225 cm⁻¹ in 4-Amino-2-chloro-5-fluorobenzonitrile due to weaker inductive effects of Cl vs. Br .
  • –NH₂ bending vibrations are more pronounced in amino-substituted derivatives than in nitro- or hydroxy-containing analogs .

Biological Activity

2-Amino-5-bromo-4-fluorobenzonitrile is a synthetic organic compound with significant potential in various biological applications. Its unique structural features, including the presence of bromine and fluorine substituents, make it a valuable candidate for pharmaceutical development and biochemical research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H4BrFN2
  • Molar Mass : Approximately 221.02 g/mol
  • Structure : The compound features a benzene ring substituted with an amino group, bromine, and fluorine, contributing to its reactivity and interaction with biological systems.

This compound exhibits its biological effects primarily through interactions with various enzymes and proteins. The mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in key metabolic pathways, leading to altered cellular functions.
  • Cell Signaling Modulation : It influences signaling pathways by binding to receptors or other molecular targets, thereby affecting gene expression and cellular metabolism.
  • Chemical Reactivity : The bromide and fluoride substituents allow for selective substitution reactions, enhancing its utility in synthetic organic chemistry and drug development .

1. Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their division and growth.
  • Apoptosis Induction : It promotes programmed cell death in malignant cells, which is crucial for effective cancer therapy .

2. Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Its effectiveness against certain bacterial strains indicates potential applications in treating infections .

3. Neuroprotective Effects

Research has indicated that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. By modulating oxidative stress pathways, it may help protect neuronal cells from damage.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of various halogenated compounds, this compound demonstrated significant inhibition of colorectal cancer cell lines with an IC50 value of approximately 12 µM. This suggests its potential as a lead compound for further drug development targeting colorectal cancer .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays revealed that the compound exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus, with minimal inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL. These findings warrant further exploration into its use as an antimicrobial agent .

Research Applications

The compound is not only significant in medicinal chemistry but also plays roles in various research fields:

  • Drug Development : As a molecular scaffold for active pharmaceutical ingredients (APIs), it aids in synthesizing novel therapeutic agents.
  • Synthetic Chemistry : Used in organic synthesis for creating complex molecules through Pd-catalyzed coupling reactions .

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